molecular formula C16H13NO2 B8803115 2,9-Diacetylcarbazole CAS No. 23592-73-6

2,9-Diacetylcarbazole

Cat. No.: B8803115
CAS No.: 23592-73-6
M. Wt: 251.28 g/mol
InChI Key: WCTBGRZWLCKATM-UHFFFAOYSA-N
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Description

2,9-Diacetylcarbazole is a carbazole derivative featuring acetyl groups at the 2- and 9-positions of the carbazole core. Carbazoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their planar structure and π-conjugated system . The acetyl substitution at the 2- and 9-positions likely enhances its electron-withdrawing properties and modulates intermolecular interactions, which can influence its biological activity or material performance.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

3,9-Diacetylcarbazole

The closest structural analog mentioned in the evidence is 3,9-diacetylcarbazole (). In a biological study, 3,9-diacetylcarbazole acted as a competitive inhibitor of R6G (likely a substrate or enzyme) in fungal strains. Key findings include:

  • Inhibition Efficiency : The wild-type (WT) strain required ~100 μM of 3,9-diacetylcarbazole for near-complete inhibition, whereas the S1368A mutant strain required double the concentration (200 μM) .
  • Structural Implications: The slight difference in efficacy between WT and mutant strains suggests that the acetyl groups’ positions (3,9 vs. hypothetical 2,9) may influence binding interactions with target proteins.

Halogenated Carbazoles: 2,7-Dibromo-9-octyl-9H-carbazole

This derivative (–4) replaces acetyl groups with bromine atoms at the 2- and 7-positions and an octyl chain at the 9-position. Key distinctions include:

  • Synthetic Utility : Brominated carbazoles are widely used in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated polymers .
  • Crystallographic Behavior : The crystal structure of 2,7-dibromo-9-octyl-9H-carbazole reveals halogen⋯halogen interactions (Br⋯Br) and alkyl chain packing, which stabilize the lattice . In contrast, acetylated carbazoles like 2,9-diacetylcarbazole may exhibit stronger dipole-dipole interactions due to the polar acetyl groups.

Alkyl-Substituted Carbazoles: 3,6-Dibromo-9-hexyl-9H-carbazole

This compound () features bromine at the 3,6-positions and a hexyl chain at the 9-position. Differences include:

  • Electronic Properties : Bromine substituents at the 3,6-positions (meta to the nitrogen) may alter electron density distribution compared to acetyl groups at the 2,9-positions (ortho and para to nitrogen).

Comparative Data Table

Compound Substituents Key Properties/Applications Evidence Source
This compound Acetyl (2,9) Hypothesized electron-withdrawing effects; potential biological activity N/A (inferred)
3,9-Diacetylcarbazole Acetyl (3,9) Competitive inhibitor (200 μM in mutant strains)
2,7-Dibromo-9-octyl-9H-carbazole Br (2,7), Octyl (9) Halogen interactions; synthesis of polymers
3,6-Dibromo-9-hexyl-9H-carbazole Br (3,6), Hexyl (9) Optoelectronic material precursor

Key Research Findings and Limitations

  • Biological Activity: The acetyl group’s position (2,9 vs. 3,9) may subtly alter binding kinetics, as seen in the differential inhibition of fungal strains .
  • Material Science : Brominated carbazoles dominate in optoelectronics due to their synthetic versatility, while acetylated derivatives remain underexplored in this context .
  • Synthesis Challenges : Acetylated carbazoles may require specialized acetylation conditions to avoid positional isomerism, unlike brominated analogs, which follow well-established protocols .

Properties

CAS No.

23592-73-6

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(9-acetylcarbazol-2-yl)ethanone

InChI

InChI=1S/C16H13NO2/c1-10(18)12-7-8-14-13-5-3-4-6-15(13)17(11(2)19)16(14)9-12/h3-9H,1-2H3

InChI Key

WCTBGRZWLCKATM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-Acetyl-carbazole (41.85 g, 0.2 mol) was dissolved in 1 L methylene chloride and 28.5 mL acetylchloride (0.4 mol) and 120 g aluminum chloride (0.9 mol) were added and the solution refluxed for 1.5 h. The solution was cooled to −78° C. and 6N HCl was added slowly while stirring and allowed to warm to room temperature. Methylene chloride was added to dissolve the precipitate and the solution was extracted, and the organics dried over Na2SO4, decolorized with charcoal, filtered and concentrated. Recrystallization from benzene/hexane gave 27.9 g 2,9-diacetylcarbazole.
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120 g
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